2,2-dichloro-1-(4-fluorophenyl)ethanone
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Overview
Description
2,2-dichloro-1-(4-fluorophenyl)ethanone is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a haloform reaction mechanism, resulting in the formation of the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 2,2-dichloro-1-(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dichloro-1-(4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(4-chlorophenyl)-ethanone
- 2,2-Dichloro-1-(4-bromophenyl)-ethanone
- 2,2-Dichloro-1-(4-methylphenyl)-ethanone
Uniqueness
2,2-dichloro-1-(4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
5157-58-4 |
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Molecular Formula |
C8H5Cl2FO |
Molecular Weight |
207.03 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H |
InChI Key |
VEQWNXRSSKSVIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Cl)Cl)F |
Origin of Product |
United States |
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